molecular formula C21H26N4O4 B3002640 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide CAS No. 898430-51-8

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B3002640
CAS No.: 898430-51-8
M. Wt: 398.463
InChI Key: NIYMIRDIDBDWGY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methoxyphenyl group, a methylpiperazine moiety, and a nitrobenzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired piperazine derivative. The final step involves the nitration of the benzamide group using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and nitrobenzamide moieties contribute to its versatility and potential for diverse applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYMIRDIDBDWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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